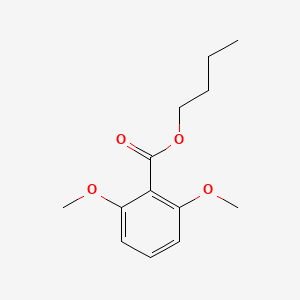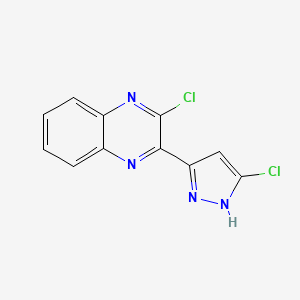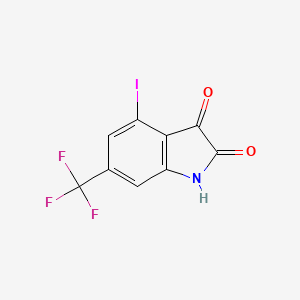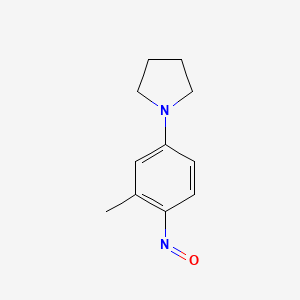![molecular formula C21H16N8 B14260581 2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] CAS No. 157168-50-8](/img/structure/B14260581.png)
2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is a complex organic compound that features two imidazole rings connected by a methylene bridge. This compound is notable for its unique structure, which imparts a range of chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] typically involves the condensation of imidazole derivatives with formaldehyde under acidic or basic conditions. One common method includes the reaction of 6-(1H-imidazol-2-yl)-1H-benzimidazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .
Applications De Recherche Scientifique
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals is crucial for its role in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Another compound with a methylene bridge, used as an ultraviolet absorber.
6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol: Known for its optoelectronic properties.
Uniqueness: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is unique due to its dual imidazole structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its broad range of applications in various fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
157168-50-8 |
|---|---|
Formule moléculaire |
C21H16N8 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
6-(1H-imidazol-2-yl)-2-[[6-(1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H16N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-10H,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29) |
Clé InChI |
RIBUQSSTPAPGFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=NC=CN3)NC(=N2)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
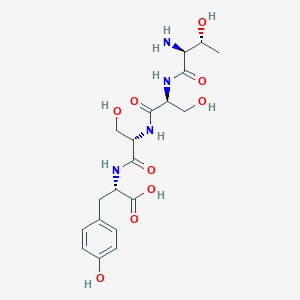
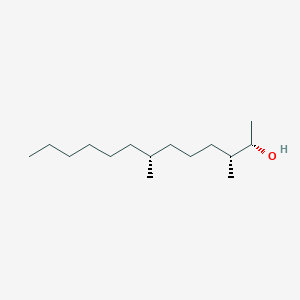
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
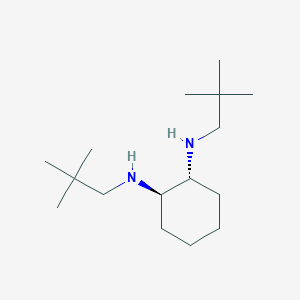
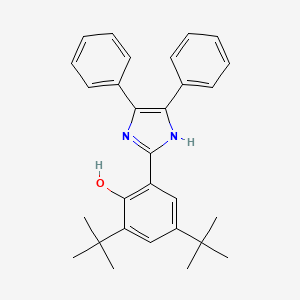
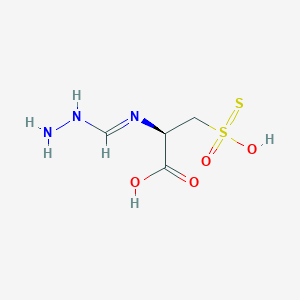
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)

